2-methyl-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole
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Overview
Description
2-METHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-1H-benzimidazole with 4-(4-methylphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can lead to fully saturated compounds.
Scientific Research Applications
2-METHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-1H-BENZIMIDAZOLE: A simpler analogue with similar core structure but lacking the 4-(4-methylphenoxy)butyl group.
4-(4-METHYLPHENOXY)BUTYL BROMIDE: A precursor used in the synthesis of the target compound.
Uniqueness
2-METHYL-1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-(4-methylphenoxy)butyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-methyl-1-[4-(4-methylphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C19H22N2O/c1-15-9-11-17(12-10-15)22-14-6-5-13-21-16(2)20-18-7-3-4-8-19(18)21/h3-4,7-12H,5-6,13-14H2,1-2H3 |
InChI Key |
JDCISMHSZLBMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
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